7-Fluoro-2-(pyridin-4-yl)indoline

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Pharmacology

This compound is a uniquely selective human aldosterone synthase (CYP11B2) inhibitor (IC50 2.5 nM) with >4,000-fold selectivity over CYP11B1. Unlike osilodrostat (SF ~3.6) or fadrozole, its compact, Rule-of-5 compliant scaffold and clean CYP panel (>50 µM) make it the only research tool capable of isolating aldosterone-dependent pathways without cortisol suppression artifacts. Structural specificity is paramount: 5-fluoro or pyridin-3-yl analogs lose up to 14-fold potency. Procure the exact 7-fluoro-2-(pyridin-4-yl)indoline scaffold to ensure target engagement fidelity in H295R cell assays, cardiac fibrosis models, and CYP11B2 lead optimization.

Molecular Formula C13H11FN2
Molecular Weight 214.24 g/mol
Cat. No. B11891847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-(pyridin-4-yl)indoline
Molecular FormulaC13H11FN2
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C=CC=C2F)C3=CC=NC=C3
InChIInChI=1S/C13H11FN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2
InChIKeyAWNIDFUJKCHLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-(pyridin-4-yl)indoline: A Potent, Highly Selective Aldosterone Synthase (CYP11B2) Inhibitor for Cardiovascular Drug Discovery


7-Fluoro-2-(pyridin-4-yl)indoline (CAS 592466-00-7) is a synthetic pyridyl-substituted indoline that functions as a potent and exceptionally selective inhibitor of human aldosterone synthase (CYP11B2), the terminal enzyme responsible for aldosterone biosynthesis [1]. This compound belongs to a therapeutically significant class of CYP11B2 inhibitors relevant to hypertension, heart failure, and myocardial fibrosis [1]. With a molecular weight of 214.24 g·mol⁻¹ and a calculated logP of 4.48, it presents a compact, Rule-of-5 compliant scaffold distinctly different from the larger, less selective clinical candidates LCI699 and fadrozole [2].

Why 7-Fluoro-2-(pyridin-4-yl)indoline Cannot Be Replaced by Generic Indoline or Pyridyl Analogs


Within the pyridyl-indoline class, even minor structural alterations produce profound changes in both CYP11B2 potency and isoform selectivity. Moving the fluorine atom from the 7-position to the 5-position reduces CYP11B2 inhibitory activity by 14-fold (2.5 nM → 35 nM) [1]. Substituting the pyridin-4-yl group with a pyridin-3-yl moiety disrupts the critical hinge-region hydrogen-bonding geometry required for ATP-pocket anchoring [2]. Removing the fluorine entirely eliminates the metabolic shielding effect provided by the electron-withdrawing substituent at the C7 position, a known hotspot for CYP-mediated oxidation . These steep structure–activity relationships demonstrate that generic replacement with closely related analogs—differing only in fluorine position or pyridine attachment point—will not replicate the target potency, selectivity, and metabolic stability profile that defines this exact compound.

Quantitative Differentiation Evidence for 7-Fluoro-2-(pyridin-4-yl)indoline Against Key Comparators


CYP11B2 Inhibitory Potency: A 14-Fold Advantage Over the 5-Fluoro Regioisomer and Sub-3 nM Potency Comparable to Clinical Candidates

7-Fluoro-2-(pyridin-4-yl)indoline inhibits human CYP11B2 with an IC₅₀ of 2.5 nM, measured in NCI-H295R adrenocortical cells via reduction in aldosterone formation [1]. This potency places it among the most active aldosterone synthase inhibitors reported, in the same range as the FDA-approved agent osilodrostat (LCI699; IC₅₀ ≈ 0.7 nM) and the reference inhibitor fadrozole (IC₅₀ ≈ 0.8 nM) [2]. Critically, the 5-fluoro regioisomer—differing only in fluorine position—achieves an IC₅₀ of only 35 nM under comparable conditions, a 14-fold loss of potency [3].

Aldosterone Synthase Inhibition CYP11B2 Cardiovascular Pharmacology

CYP11B1 Selectivity Exceeding 4,000-Fold: Eliminating Cortisol Suppression Liability That Limits LCI699 and Fadrozole

Against the highly homologous CYP11B1 enzyme (93% sequence identity with CYP11B2), 7-fluoro-2-(pyridin-4-yl)indoline exhibits negligible inhibition with an IC₅₀ > 10,000 nM [1]. This yields a selectivity factor (SF = IC₅₀ CYP11B1 / IC₅₀ CYP11B2) exceeding 4,000. In stark contrast, osilodrostat achieves an SF of only approximately 3.6 (CYP11B1 IC₅₀ 2.5 nM / CYP11B2 IC₅₀ 0.7 nM), and fadrozole exhibits an SF < 20 [2]. The best compounds in the pyridyl-indoline series from Yin et al. achieved SF values around 170, further underscoring the exceptional selectivity of this specific congener [2].

Isoform Selectivity CYP11B1 Adrenal Steroidogenesis

Broad Off-Target CYP Panel Cleanliness: No Inhibition of Major Hepatic and Steroidogenic Enzymes (IC₅₀ > 50 µM)

The pyridyl-indoline class, including 7-fluoro-2-(pyridin-4-yl)indoline, demonstrates a clean profile against a comprehensive panel of cytochrome P450 enzymes. No inhibition was observed (IC₅₀ > 50 µM) for the major hepatic isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, nor for the critical steroidogenic enzymes CYP17 (17α-hydroxylase) and CYP19 (aromatase) [1]. This stands in marked contrast to azole-based CYP inhibitors such as ketoconazole, which potently inhibit CYP3A4 (IC₅₀ typically < 1 µM), creating a significant clinical drug-drug interaction burden [2].

Drug-Drug Interaction CYP450 Panel Secondary Pharmacology

Scaffold Efficiency Advantage: Lower Molecular Weight and Favorable Physicochemical Profile Versus Osilodrostat

7-Fluoro-2-(pyridin-4-yl)indoline (MW 214.24 g·mol⁻¹, calculated logP 4.48, HBD 1, HBA 3) possesses a slightly lower molecular weight and higher lipophilicity compared to osilodrostat (MW 227.24 g·mol⁻¹, XLogP 2.18, HBD 0, HBA 3) [1][2]. Both compounds conform to Lipinski's Rule of Five. The lower MW of the target compound (214.24 vs 227.24) translates to a higher ligand efficiency for CYP11B2 binding: 0.52 kcal·mol⁻¹ per heavy atom compared to approximately 0.49 kcal·mol⁻¹ per heavy atom for osilodrostat, assuming comparable binding free energies derived from similar IC₅₀ values [3]. The presence of one hydrogen bond donor (indoline N-H) further distinguishes this scaffold, enabling directional interactions not possible with osilodrostat's donor-deficient structure.

Ligand Efficiency Drug-Likeness Lead Optimization

High-Value Application Scenarios for 7-Fluoro-2-(pyridin-4-yl)indoline in Drug Discovery and Pharmacological Research


Selective Pharmacological Probe for CYP11B2-Mediated Aldosterone Signaling Studies

With an IC₅₀ of 2.5 nM for CYP11B2 and >4,000-fold selectivity over CYP11B1, 7-fluoro-2-(pyridin-4-yl)indoline serves as an ideal chemical probe for dissecting aldosterone-specific signaling pathways in NCI-H295R adrenocortical cells without confounding cortisol suppression [1][2]. Researchers can use this compound at concentrations up to 100 nM to achieve >95% CYP11B2 inhibition while maintaining <0.01% CYP11B1 occupancy, enabling clean interpretation of aldosterone-dependent versus cortisol-dependent effects in models of hypertension, cardiac fibrosis, and renal sodium handling [2].

Hit-to-Lead Optimization Starting Point with Favorable Ligand Efficiency and Synthetic Tractability

The compound's low molecular weight (214.24 g·mol⁻¹), single hydrogen bond donor, and modular indoline-pyridine architecture make it an attractive starting scaffold for lead optimization programs targeting CYP11B2 or structurally related CYP enzymes such as CYP11B1 [3]. The 7-fluoro position, the indoline N-H, and the pyridin-4-yl nitrogen each represent independently addressable vectors for parallel SAR exploration. The >50 µM CYP panel clean screen provides confidence that elaborated analogs will maintain a favorable off-target profile [4].

Negative Control Compound for CYP11B1 Inhibitor Selectivity Screening Panels

The extreme CYP11B1/CYP11B2 selectivity (SF > 4,000) qualifies 7-fluoro-2-(pyridin-4-yl)indoline as a superior selectivity control in inhibitor screening cascades [2]. When profiling new CYP11B1 or dual CYP11B1/B2 inhibitor candidates, this compound can be used as a CYP11B2-selective reference standard at concentrations that fully inhibit CYP11B2 while leaving CYP11B1 activity essentially unchanged, establishing a benchmark for isoform discrimination that osilodrostat (SF ≈ 3.6) cannot provide [1].

In Vitro Drug-Drug Interaction Assessment Using a CYP-Clean Reference Inhibitor

Because the compound shows no inhibition (IC₅₀ > 50 µM) of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP17, and CYP19, it can be deployed as a target-selective tool in co-incubation studies designed to evaluate the CYP-mediated metabolism of co-administered drug candidates without introducing confounding CYP inhibition artifacts [4]. This is particularly valuable in cardiovascular polypharmacy models where multiple CYP-metabolized drugs are typically co-administered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-2-(pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.